Phosphoric acid--4-methylpyridin-2-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–4-methylpyridin-2-amine (1/1) is a compound formed by the combination of phosphoric acid and 4-methylpyridin-2-amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid–4-methylpyridin-2-amine typically involves the reaction of phosphoric acid with 4-methylpyridin-2-amine under controlled conditions. One common method involves mixing equimolar amounts of phosphoric acid and 4-methylpyridin-2-amine in a solvent such as water or ethanol, followed by heating the mixture to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 50°C to 100°C, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: In an industrial setting, the production of phosphoric acid–4-methylpyridin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid–4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in solvents such as dichloromethane or acetonitrile at ambient or elevated temperatures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction may produce reduced forms with different functional groups .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses
Medicine: Explored for its potential therapeutic effects in treating diseases related to inflammation and oxidative stress.
Industry: Utilized in the synthesis of other chemical compounds and materials, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism by which phosphoric acid–4-methylpyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of inducible nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the production of nitric oxide, a molecule involved in inflammatory processes . This inhibition can reduce inflammation and oxidative stress, making the compound a potential therapeutic agent for related conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid–4-methylpyridin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-methylpyridine: A related compound that also acts as a ligand and enzyme inhibitor but lacks the phosphoric acid component
Phosphoric acid derivatives: Compounds like aminoalkylphosphinic acids, which have similar applications in chemistry and biology but differ in their structural and functional properties
Eigenschaften
CAS-Nummer |
847797-71-1 |
---|---|
Molekularformel |
C6H11N2O4P |
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
4-methylpyridin-2-amine;phosphoric acid |
InChI |
InChI=1S/C6H8N2.H3O4P/c1-5-2-3-8-6(7)4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |
InChI-Schlüssel |
KFNZSSFIKZBBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.